molecular formula C18H16FNO2S2 B2546557 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034496-27-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2546557
CAS RN: 2034496-27-8
M. Wt: 361.45
InChI Key: YSSMXDNYEAOPKE-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide, commonly known as BFEA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BFEA belongs to the class of phenylacetamide derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Synthesis and Characterization

  • Novel chemical entities such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed, demonstrating potential anticancer, anti-inflammatory, and analgesic activities. These compounds, containing 1-phenylethylamine attached to substituted phenols, have shown promising results in various biological assessments (Rani et al., 2014).
  • The synthesis of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" has been achieved through a process involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU in cooled conditions. This compound's structure was confirmed using various spectroscopic techniques, demonstrating its potential as an anticancer agent through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).

Molecular Interactions and Mechanisms

  • Chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate and others, have been studied for their corrosion inhibition behavior on mild steel in hydrochloric acid solution. These studies reveal insights into the adsorption behavior and inhibitive ability of such compounds, which could be extrapolated to understand the interactions of similar compounds in biological systems (Lgaz et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c19-15-3-1-2-4-16(15)22-11-18(21)20-9-7-14-5-6-17(24-14)13-8-10-23-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSMXDNYEAOPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide

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